![molecular formula C12H7Cl2N3 B2557973 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1326816-77-6](/img/structure/B2557973.png)

4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

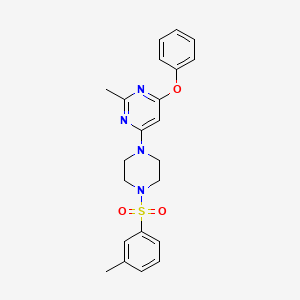

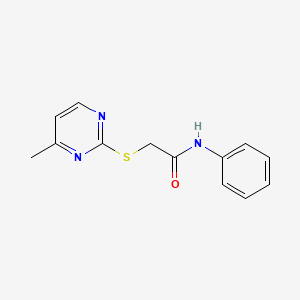

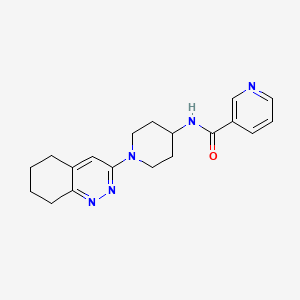

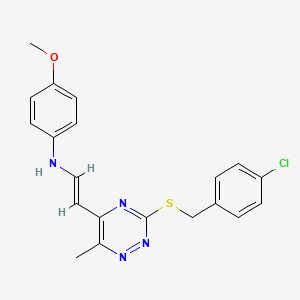

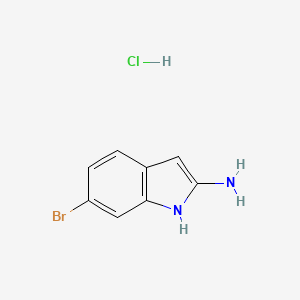

“4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine” is a biochemical used for proteomics research . It has a molecular formula of C12H7Cl2N3 and a molecular weight of 264.11 .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with anthranilic acids . This forms a new heterocyclic system . The bicyclic pyrazolo[1,5-a]pyrazine system offers an attractive framework for the design of promising molecular structures for biomedical research .Aplicaciones Científicas De Investigación

- 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine is utilized as a biochemical in proteomics research. Researchers investigate protein structures, functions, and interactions using this compound. It may serve as a tool for studying protein-protein interactions, post-translational modifications, and enzymatic activities .

- Pyrazolo[1,5-a]pyrazine derivatives, including this compound, exhibit interesting fluorescence properties. Researchers have explored their use as fluorescent probes for cellular imaging. The photobleaching performance of these derivatives is promising, making them valuable tools for visualizing biological processes .

- Although not directly related to tuberculosis (TB), the pyrazinamide moiety is an essential component of first-line TB drugs. Researchers have designed novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. While not specifically this compound, similar pyrazolo[1,5-a]pyrazine-based structures may contribute to anti-tubercular drug development .

Proteomics Research

Fluorescent Probes and Imaging

Anti-Tubercular Drug Development

Direcciones Futuras

The future directions for the research and development of “4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine” and its derivatives could involve further exploration of their potential as inhibitors of TRKs . This could have significant implications for the treatment of diseases associated with the proliferation and differentiation of cells, such as cancer .

Propiedades

IUPAC Name |

4-chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3/c13-9-3-1-2-8(6-9)10-7-11-12(14)15-4-5-17(11)16-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLJJYGXHIZWLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN3C=CN=C(C3=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2557894.png)

![1-(4-Isopropoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2557896.png)

![3-{(Z)-[2-(2-chlorophenyl)hydrazino]methylidene}-6-methyl-2H-pyran-2,4-dione](/img/structure/B2557897.png)

![3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2557898.png)

![[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2557899.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2557904.png)

![4-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2557913.png)